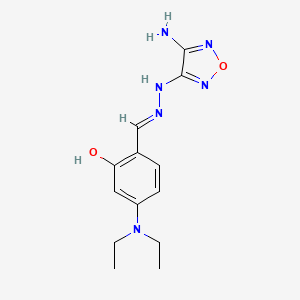![molecular formula C19H26N4O2 B6123745 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123745.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone
説明
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities. MPMP has been found to exhibit a range of pharmacological effects, including antipsychotic, antidepressant, anxiolytic, and analgesic properties.
作用機序
The exact mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone is not fully understood. However, it has been proposed that 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. Furthermore, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to modulate the activity of several neurotransmitter systems, including serotonin, noradrenaline, and glutamate, which may underlie its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to produce several biochemical and physiological effects in animal models. For instance, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex, which may contribute to its therapeutic effects in schizophrenia and depression. Additionally, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to reduce the levels of corticosterone, a stress hormone, which may underlie its anxiolytic effects.
実験室実験の利点と制限
One of the major advantages of using 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone in lab experiments is its diverse pharmacological effects, which make it a potential candidate for the treatment of various neurological and psychiatric disorders. Moreover, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to have a relatively low toxicity profile, making it a safe compound for use in animal studies. However, one of the limitations of using 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for research on 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone. One potential area of investigation is the development of more potent and selective analogs of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone, which may have improved therapeutic efficacy and fewer side effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone and its effects on various neurotransmitter systems. Furthermore, the potential use of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone in combination with other drugs for the treatment of complex psychiatric disorders should be explored. Overall, the research on 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has the potential to lead to the development of novel therapeutics for various neurological and psychiatric disorders.
合成法
The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone involves the reaction of 2-methoxyphenylpiperazine with 6-methyl-5-propyl-2,4(1H,3H)-pyrimidinedione in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Several studies have reported that 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone exhibits antipsychotic effects in animal models of schizophrenia. Additionally, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to produce antidepressant and anxiolytic effects in animal models of depression and anxiety disorders, respectively. Moreover, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-4-7-15-14(2)20-19(21-18(15)24)23-12-10-22(11-13-23)16-8-5-6-9-17(16)25-3/h5-6,8-9H,4,7,10-13H2,1-3H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSYZBKLOBUZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326291 | |
| Record name | 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200276 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone | |
CAS RN |
886153-23-7 | |
| Record name | 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)
![1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B6123667.png)
![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)

![5-allyl-6-methyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6123713.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6123721.png)
![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole](/img/structure/B6123734.png)
![{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid](/img/structure/B6123740.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6123756.png)
![2-[4-(4-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6123767.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123777.png)
